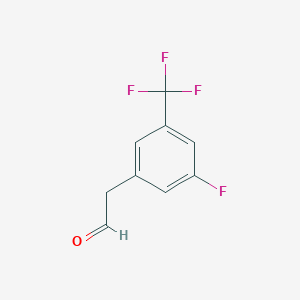
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H6F4O. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reagents and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at specific positions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, acids, and substituted phenyl derivatives, which are valuable intermediates in various chemical syntheses .
Applications De Recherche Scientifique
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets, primarily through its electrophilic aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable tool in chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-phenyl)-acetaldehyde
- (3-chloro-phenyl)-acetaldehyde
- 2-(2-bromophenyl)acetaldehyde
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Uniqueness
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
955038-21-8 |
|---|---|
Formule moléculaire |
C9H6F4O |
Poids moléculaire |
206.14 g/mol |
Nom IUPAC |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h2-5H,1H2 |
Clé InChI |
LQROJIVWCSJFNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)F)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
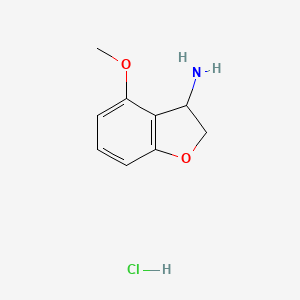
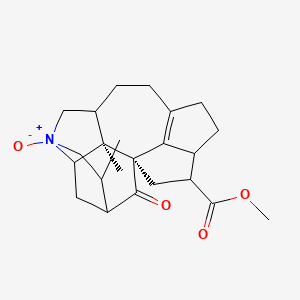
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)
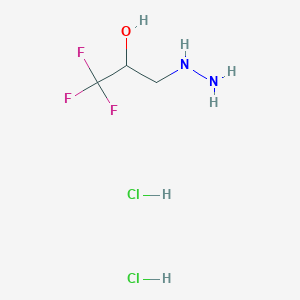
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12440381.png)
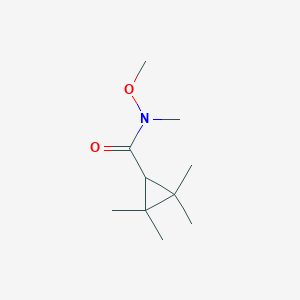
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
![2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12440399.png)
